pan-KRAS-IN-15

KRAS G12D Potency Selectivity

Researchers studying KRAS-driven cancers face a critical gap: mutant-specific inhibitors cannot address the full spectrum of KRAS alterations across tumor types. pan-KRAS-IN-15 resolves this as a pan-KRAS inhibitor with an IC50 of 1.4 nM, demonstrating significant suppression of pancreatic cancer ASPC-I cell proliferation. • Pan-KRAS activity across multiple KRAS mutants for broad oncogenic signaling studies • High potency: IC50 1.4 nM in ASPC-I cells, enabling precise dose-response and pharmacodynamic experiments • Research-grade purity (≥95%) with reliable international supply for preclinical programs

Molecular Formula C36H37F3N6O2
Molecular Weight 642.7 g/mol
Cat. No. B12373493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepan-KRAS-IN-15
Molecular FormulaC36H37F3N6O2
Molecular Weight642.7 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC2=CC(=CC(=C21)C3=NC(=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(C8)F)C#CC)O)F
InChIInChI=1S/C36H37F3N6O2/c1-3-6-28-30-33(31(39)32(41-28)26-14-24(46)13-20-7-10-27(38)25(4-2)29(20)26)42-35(43-34(30)44-17-22-8-9-23(18-44)40-22)47-19-36-11-5-12-45(36)16-21(37)15-36/h7,10,13-14,21-23,40,46H,4-5,8-9,11-12,15-19H2,1-2H3/t21-,22?,23?,36+/m1/s1
InChIKeySIMPKPVADZRVHT-AWMQPXEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRTX1133: A Potent and Selective Non-Covalent KRAS G12D Inhibitor for Targeted Cancer Research


MRTX1133 is a potent and selective, non-covalent inhibitor of the KRAS G12D mutant protein, a key oncogenic driver in various solid tumors [1]. Unlike first-generation KRAS G12C inhibitors, MRTX1133's non-covalent mechanism of action enables high-affinity binding to the GDP-bound state of KRAS G12D, effectively blocking downstream signaling pathways such as ERK1/2 phosphorylation [1][2]. Its unique molecular architecture, featuring a diazabicyclo[3.2.1]octane moiety, allows it to optimally fill the switch-II pocket of the mutant KRAS protein, a feature critical for its high selectivity and potency [1][2].

Why KRAS G12D-Targeted Research Requires a Dedicated Inhibitor Like MRTX1133


Generic substitution of MRTX1133 with other KRAS inhibitors is scientifically unsound due to fundamental differences in mutational specificity and binding mechanisms. Approved KRAS G12C inhibitors (e.g., sotorasib, adagrasib) are ineffective against the G12D mutant, which accounts for a distinct and significant portion of KRAS-driven cancers, particularly pancreatic ductal adenocarcinoma (PDAC) [1]. Furthermore, while some pan-KRAS or G12D-targeting molecules exist, MRTX1133 is a non-covalent inhibitor with a unique binding mode that confers exceptional selectivity for the inactive, GDP-bound state of KRAS G12D, with minimal activity against wild-type KRAS or other mutants [1][2]. This specificity profile is crucial for avoiding on-target toxicity and accurately modeling KRAS G12D dependency in preclinical research.

Quantitative Evidence for Selecting MRTX1133 Over Other KRAS Pathway Inhibitors


Superior In Vitro Potency and Selectivity for KRAS G12D Over Wild-Type KRAS

MRTX1133 exhibits sub-nanomolar binding affinity and low nanomolar inhibitory activity specifically for the KRAS G12D mutant, distinguishing it from pan-KRAS inhibitors or those targeting other mutations [1]. Its selectivity for the mutant protein over wild-type KRAS is exceptionally high, a critical feature for minimizing off-target effects [1][2].

KRAS G12D Potency Selectivity Oncology

Potent Inhibition of Cellular Viability in KRAS G12D-Mutant Cell Lines

In 2D viability assays, MRTX1133 demonstrates a median IC50 of approximately 5 nM across a panel of KRAS G12D-mutant human cancer cell lines, with a selectivity window exceeding 1,000-fold compared to KRAS wild-type cell lines [1][2]. For the AGS gastric cancer cell line (KRAS G12D), the IC50 is 6 nM, and MRTX1133 shows >500-fold selectivity over the MKN1 cell line, which is dependent on wild-type KRAS amplification [2].

Cancer Cell Lines Cytotoxicity KRAS G12D Cellular Assay

In Vivo Tumor Regression in Preclinical Models of Pancreatic Cancer

MRTX1133 demonstrates significant anti-tumor activity in vivo, achieving tumor regression in a majority of tested preclinical models of pancreatic ductal adenocarcinoma (PDAC), a cancer type with a high frequency of KRAS G12D mutations [1]. In a Panc 04.03 cell line-derived xenograft model, MRTX1133 treatment resulted in dose-dependent tumor growth inhibition and regression [1].

Pancreatic Cancer PDAC In Vivo Efficacy Xenograft

Non-Covalent Binding Mode Enables High Affinity and Reversibility

MRTX1133 is a non-covalent inhibitor, which contrasts with the covalent, irreversible binding mechanism of approved KRAS G12C inhibitors like sotorasib and adagrasib [1][2]. This non-covalent nature, combined with its optimized structure, allows MRTX1133 to achieve a remarkably high binding affinity (KD ~0.2 pM) for the GDP-bound state of KRAS G12D without forming a permanent covalent bond [1]. Co-crystal structures confirm its unique binding pose, which is essential for its high selectivity [2].

Mechanism of Action Binding Kinetics KRAS G12D Structural Biology

Key Research Applications for MRTX1133 in KRAS G12D-Driven Cancer Studies


In Vitro Dissection of KRAS G12D-Specific Signaling Pathways

MRTX1133's high selectivity (>1,000-fold) for KRAS G12D over wild-type KRAS in cell viability assays makes it an ideal tool for specifically interrogating signaling pathways downstream of the mutant protein, such as ERK1/2 phosphorylation, without confounding effects from pan-KRAS or off-target inhibition [1][2]. This allows for precise target validation and biomarker discovery in KRAS G12D-mutant cell lines [1].

In Vivo Preclinical Efficacy Testing in Pancreatic Cancer Models

Given the high prevalence of KRAS G12D mutations in pancreatic cancer and MRTX1133's demonstrated ability to induce tumor regression in a majority of PDAC xenograft models, this compound is a critical reagent for evaluating novel combination therapies and studying mechanisms of response and resistance in this challenging disease context [1]. Its dose-dependent activity allows for pharmacodynamic modulation studies in vivo [1].

Structural and Biophysical Studies of KRAS G12D Inhibition

The unique non-covalent binding mode of MRTX1133 to the GDP-bound state of KRAS G12D, elucidated through co-crystal structures, provides a powerful framework for structure-based drug design and understanding the molecular basis of selectivity [2]. Researchers can use MRTX1133 as a reference compound in binding assays and structural biology efforts to characterize novel G12D-targeting molecules [2].

Investigating Resistance Mechanisms to Non-Covalent KRAS G12D Inhibitors

As a first-in-class non-covalent KRAS G12D inhibitor, MRTX1133 serves as the essential tool compound for generating and studying acquired resistance in preclinical models. Its use in long-term cell line or in vivo studies allows researchers to map potential escape pathways and secondary mutations, which is vital for developing next-generation inhibitors and combination strategies [1].

Technical Documentation Hub

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